6-Hydroxy-N-(4-methylcyclohexyl)hexanamide

Description

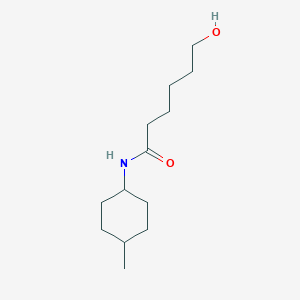

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide is a synthetic organic compound belonging to the hexanamide family. Its structure comprises a six-carbon aliphatic chain (hexanamide backbone) with a hydroxyl group (-OH) at the 6th position and a 4-methylcyclohexylamine substituent attached to the amide nitrogen. This substitution pattern confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric bulk from the cyclohexyl moiety, which influence solubility, stability, and biological activity .

Properties

IUPAC Name |

6-hydroxy-N-(4-methylcyclohexyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-11-6-8-12(9-7-11)14-13(16)5-3-2-4-10-15/h11-12,15H,2-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAPZFMXRUTGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexylamine and 6-hydroxyhexanoic acid.

Amidation Reaction: The primary synthetic route involves the amidation of 6-hydroxyhexanoic acid with 4-methylcyclohexylamine. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Reaction Conditions: The reaction is usually conducted under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 6-oxo-N-(4-methylcyclohexyl)hexanamide.

Reduction: The amide group can be reduced to form the corresponding amine, 6-hydroxy-N-(4-methylcyclohexyl)hexylamine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: 6-oxo-N-(4-methylcyclohexyl)hexanamide

Reduction: 6-hydroxy-N-(4-methylcyclohexyl)hexylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide moiety play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The hexanamide backbone allows diverse functionalization. Key analogs and their structural features are summarized below:

*Estimated based on formula.

Physicochemical Properties

- Solubility :

- 6-Hydroxy-N-(2-hydroxyethyl)hexanamide exhibits higher water solubility due to its polar hydroxyethyl group .

- The compound in , with a long hydrophobic chain, likely shows micelle-forming behavior in aqueous solutions .

- The 4-methylcyclohexyl group in the target compound may reduce solubility compared to hydroxyethyl analogs.

- Stability :

Toxicity Profiles

Biological Activity

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interactions with various biological molecules. Research indicates that it may modulate specific pathways involved in cellular signaling and metabolic processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It may interact with specific receptors, affecting signal transduction pathways that regulate cell growth and differentiation.

Antimicrobial Properties

Studies suggest that this compound exhibits antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

| Pathogen Type | Inhibition Zone (mm) |

|---|---|

| Gram-positive | 15 |

| Gram-negative | 12 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, supporting its potential as an antimicrobial agent. -

Cytotoxic Effects on Cancer Cells :

Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study found that treatment with this compound led to apoptosis in HeLa cells, highlighting its potential as an anticancer agent.

Research Findings

Recent research has identified several key findings related to the biological activity of this compound:

- Inhibition of Pathway Activity : The compound was shown to inhibit the activity of specific signaling pathways related to inflammation and cell proliferation.

- Synergistic Effects : When combined with other known therapeutic agents, it exhibited synergistic effects, enhancing overall efficacy against targeted cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.